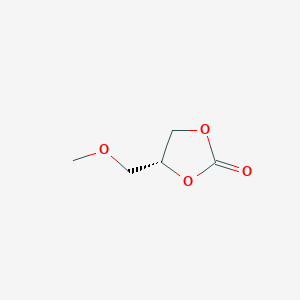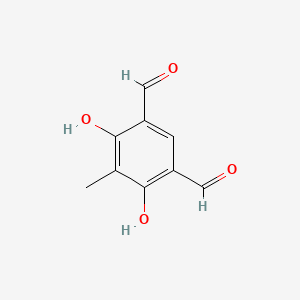
4,6-Dihydroxy-5-methyl-1,3-diformyl benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4,6-Dihydroxy-5-methyl-1,3-diformyl benzene has been achieved from 2,6-DIMETHOXYTOLUENE . This compound has been studied extensively due to its unique properties and potential applications in the field of biochemistry and physiology.Molecular Structure Analysis
The molecular formula of this compound is C9H8O4 . Its molecular weight is 180.16 .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of a related compound, 5‐Amino‐4,6‐dinitro‐1,3‐dihydroxy‐benzene, which has been studied for its detonation properties. It has also been used in the development of chemosensors.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 187 °C, a predicted boiling point of 399.6±27.0 °C, and a predicted density of 1.430±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Synthesis and Detonation Properties
One significant application of a related compound, 5‐Amino‐4,6‐dinitro‐1,3‐dihydroxy‐benzene, involves its synthesis and study for detonation properties. This compound, synthesized through a ring‐opening reaction, has been compared to commercially used explosives like TATB or RDX, showing notable density and insensitivity characteristics (Zhang, Xiong, Yang, & Cheng, 2017).
Chemosensor Development
Another application is in the development of chemosensors. A diformyl phenol based probe was designed for colorimetric and fluorometric sensing of Cu2+ in water. This probe demonstrates potential for molecular imaging and biomedical applications (Naskar, Modak, Maiti, Bauzá, Frontera, Maiti, Mandal, & Goswami, 2017).
Biological Activity Synthesis
The compound 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, has been synthesized for the first time. This synthesis is part of exploring the biological activity of certain compounds, indicating a significant role in pharmaceutical research (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).
Intramolecular Cyclization Studies
Research on intramolecular cyclization processes involving iodine-substituted benzenes is another area of application. Such studies are crucial for understanding complex organic reaction mechanisms (Matsumoto, Takase, & Ogura, 2008).
Molecular and Solid-State Property Analysis
The impact of resonance effects and intramolecular hydrogen bonds on macroscopic properties of bis(salicylaldehydes) has been investigated. These studies provide insights into the molecular level differences and their implications in various fields, including material sciences (Durka, Górski, Błocki, Urban, Woźniak, Barbasiewicz, & Luliński, 2019).
Antibacterial Screening
Bis-isoxazolyl/pyrazolyl-1,3-diols have been synthesized and tested for antibacterial activity. This indicates the use of such compounds in developing new antibacterial agents (Juneja, Panchbhai, Sheikh, Ingle, & Hadda, 2013).
Crystal Structure Analysis
The crystal structure of a synthesized compound, 3, 6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]- benzene-1,3-dicarbaldehyde, has been analyzed. Such structural analyses are vital for understanding the physical and chemical properties of new compounds (Huang, Shi, Li, & Zhu, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
4,6-dihydroxy-5-methylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-8(12)6(3-10)2-7(4-11)9(5)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDGBKWOAPXYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1O)C=O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501590 | |
| Record name | 4,6-Dihydroxy-5-methylbenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22304-67-2 | |
| Record name | 4,6-Dihydroxy-5-methyl-1,3-benzenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22304-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dihydroxy-5-methylbenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


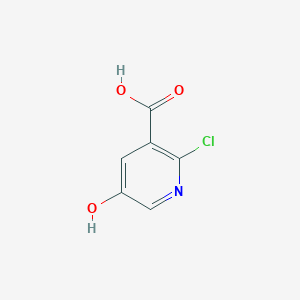
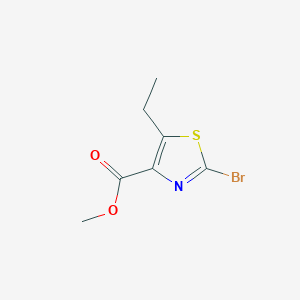
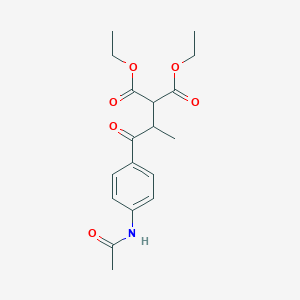



![(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1590605.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1590606.png)

![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)

